N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE is a complex organic compound that features a benzisothiazole moiety linked to a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the cyclization of o-aminothiophenol with chloroacetic acid, followed by oxidation to introduce the sulfone group. The nitrobenzamide moiety is then introduced via a nucleophilic substitution reaction, where the aminoethyl group is linked to the benzisothiazole core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzisothiazole core .
Scientific Research Applications
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzisothiazole moiety can bind to specific sites on proteins, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID: Similar structure but with a different functional group, leading to distinct properties.
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-METHOXYBENZAMIDE: Differing by the presence of a methoxy group instead of a nitro group.
Uniqueness
N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14N4O5S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C16H14N4O5S/c21-16(11-4-3-5-12(10-11)20(22)23)18-9-8-17-15-13-6-1-2-7-14(13)26(24,25)19-15/h1-7,10H,8-9H2,(H,17,19)(H,18,21) |
InChI Key |
OLDGKIYXDLEKNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.